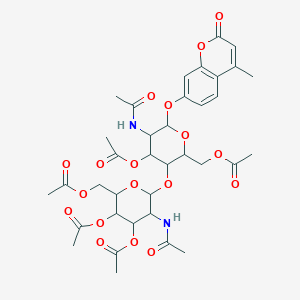
H-DL-Met-DL-Leu-Gly-DL-Phe-DL-Phe-DL-Gln-DL-Gln-DL-Pro-DL-Lys-NH2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
H-DL-Met-DL-Leu-Gly-DL-Phe-DL-Phe-DL-Gln-DL-Gln-DL-Pro-DL-Lys-NH2: is a synthetic peptide composed of multiple amino acids This compound is a sequence of amino acids linked by peptide bonds, forming a chain that can have various biological and chemical properties
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of H-DL-Met-DL-Leu-Gly-DL-Phe-DL-Phe-DL-Gln-DL-Gln-DL-Pro-DL-Lys-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents like carbodiimides or uronium salts.
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Protective groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of peptides like this compound involves large-scale SPPS with automated synthesizers. The process is optimized for efficiency and yield, ensuring high purity and consistency of the final product.
化学反应分析
Types of Reactions:
Oxidation: The peptide can undergo oxidation, particularly at methionine (Met) residues, forming sulfoxides or sulfones.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various chemical reagents depending on the desired modification.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Free thiols.
Substitution: Modified peptides with altered functional groups.
科学研究应用
Chemistry:
Catalysis: Peptides can act as catalysts in various chemical reactions.
Material Science: Used in the development of novel materials with specific properties.
Biology:
Protein Engineering: Peptides are used to study protein structure and function.
Cell Signaling: Peptides can mimic or inhibit natural signaling molecules.
Medicine:
Drug Development: Peptides are explored as potential therapeutic agents for various diseases.
Diagnostics: Used in the development of diagnostic assays and imaging agents.
Industry:
Biotechnology: Peptides are used in the production of enzymes, antibodies, and other biotechnological products.
Agriculture: Peptides can be used as biopesticides or growth regulators.
作用机制
The mechanism of action of H-DL-Met-DL-Leu-Gly-DL-Phe-DL-Phe-DL-Gln-DL-Gln-DL-Pro-DL-Lys-NH2 depends on its specific sequence and structure. Generally, peptides exert their effects by interacting with specific molecular targets, such as:
Receptors: Binding to cell surface receptors to initiate or inhibit signaling pathways.
Enzymes: Acting as substrates, inhibitors, or activators of enzymes.
Membranes: Integrating into cell membranes to alter their properties or function.
相似化合物的比较
- H-DL-Pyr-DL-Ala-DL-Asp-DL-Pro-DL-Asn-DL-Lys-DL-Phe-DL-Tyr-Gly-DL-Leu-DL-Met-NH2
- H-DL-Phe-DL-Phe-DL-Leu-DL-Asp-DL-Val
Comparison:
- Uniqueness: H-DL-Met-DL-Leu-Gly-DL-Phe-DL-Phe-DL-Gln-DL-Gln-DL-Pro-DL-Lys-NH2 has a unique sequence that determines its specific properties and applications. The presence of certain amino acids like methionine and phenylalanine can influence its reactivity and interaction with biological targets.
- Functional Groups: The specific arrangement of amino acids and their side chains can lead to different chemical and biological behaviors compared to similar peptides.
This detailed article provides an overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C52H79N13O11S |
|---|---|
分子量 |
1094.3 g/mol |
IUPAC 名称 |
N-[5-amino-1-[2-[(1,6-diamino-1-oxohexan-2-yl)carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]-2-[[2-[[2-[[2-[[2-[(2-amino-4-methylsulfanylbutanoyl)amino]-4-methylpentanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]pentanediamide |
InChI |
InChI=1S/C52H79N13O11S/c1-31(2)27-38(63-46(70)34(54)23-26-77-3)47(71)58-30-44(68)59-39(28-32-13-6-4-7-14-32)49(73)64-40(29-33-15-8-5-9-16-33)50(74)61-36(19-21-42(55)66)48(72)62-37(20-22-43(56)67)52(76)65-25-12-18-41(65)51(75)60-35(45(57)69)17-10-11-24-53/h4-9,13-16,31,34-41H,10-12,17-30,53-54H2,1-3H3,(H2,55,66)(H2,56,67)(H2,57,69)(H,58,71)(H,59,68)(H,60,75)(H,61,74)(H,62,72)(H,63,70)(H,64,73) |
InChI 键 |
UYNZTPCREZKCOQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)N3CCCC3C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCSC)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


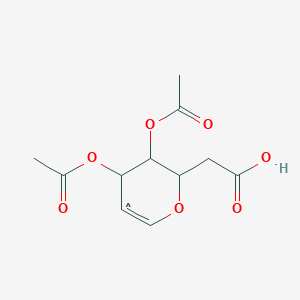
![cyclo[DL-Arg-Gly-DL-Asp-DL-Phe-DL-Val]](/img/structure/B15129986.png)

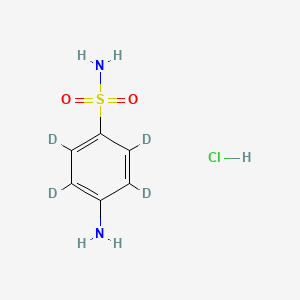
![55-Amino-5,10,15,20,25,30,35,40-octakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,56-pentadecol](/img/structure/B15130002.png)
![2,7-Naphthalenedisulfonic acid,3-[(4-chloro-2-phosphonophenyl)azo]-4,5-dihydroxy-, disodium salt](/img/structure/B15130011.png)
![tert-butyl N-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]carbamate;tert-butyl N-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]carbamate](/img/structure/B15130012.png)

![6-[(E)-dec-5-enoyl]oxydecanoic acid](/img/structure/B15130029.png)
![2-[4-(3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]acetic acid;hydrate](/img/structure/B15130036.png)
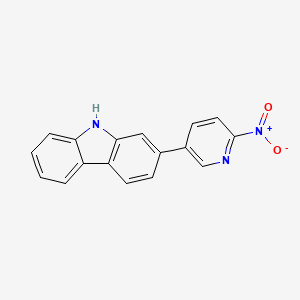
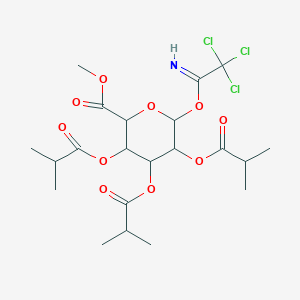
![(4,9,11,12,15-Pentaacetyloxy-1,2-dihydroxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-16-yl) benzoate](/img/structure/B15130074.png)
